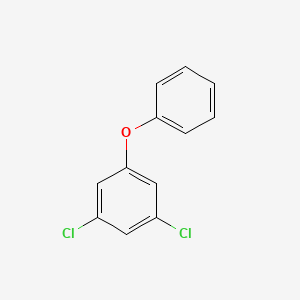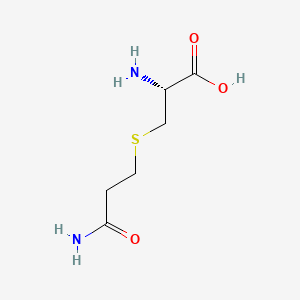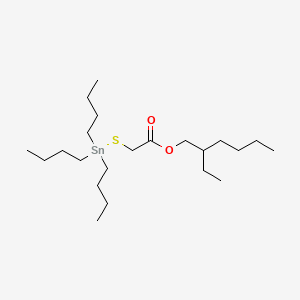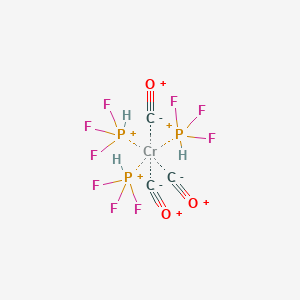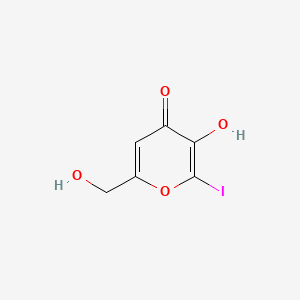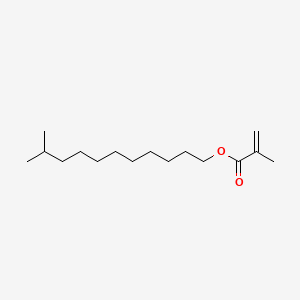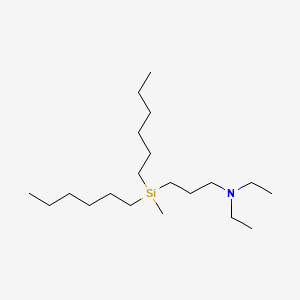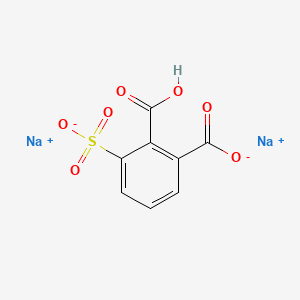
(3-(Allyloxy)propyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Allyloxy)propyl)benzene is an organic compound with the molecular formula C12H16O. It is also known as 3-phenylpropyl allyl ether. This compound consists of a benzene ring attached to a propyl chain, which is further connected to an allyloxy group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Allyloxy)propyl)benzene typically involves the reaction of 3-phenylpropyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH2=CHCH2Br→C6H5CH2CH2CH2OCH2CH=CH2+KBr
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Allyloxy)propyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the allyloxy group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(allyloxy)propyl benzaldehyde or 3-(allyloxy)propyl benzoic acid.
Reduction: Formation of 3-(propoxy)propylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(3-(Allyloxy)propyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(Allyloxy)propyl)benzene depends on the specific chemical reactions it undergoes. In general, the allyloxy group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenylpropyl alcohol: Lacks the allyloxy group, making it less reactive in certain types of reactions.
Allylbenzene: Contains an allyl group directly attached to the benzene ring, differing in structure and reactivity.
Benzyl allyl ether: Similar ether linkage but with a different carbon chain length.
Uniqueness
(3-(Allyloxy)propyl)benzene is unique due to the presence of both an allyloxy group and a propyl chain attached to the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
93981-51-2 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
3-prop-2-enoxypropylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2 |
Clé InChI |
ZAJDPZZYLOEGDB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


